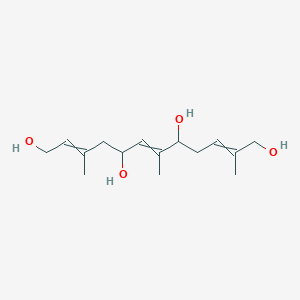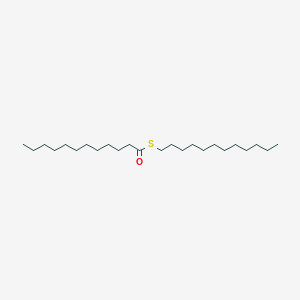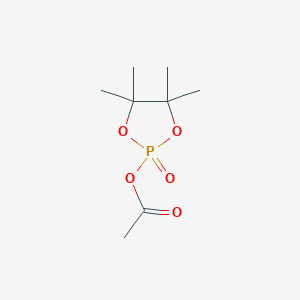
2-(Acetyloxy)-4,4,5,5-tetramethyl-1,3,2lambda~5~-dioxaphospholan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetyloxy)-4,4,5,5-tetramethyl-1,3,2lambda~5~-dioxaphospholan-2-one is an organophosphorus compound characterized by the presence of an acetyloxy group and a dioxaphospholan ring. This compound is notable for its unique structure, which includes a phosphorus atom bonded to an oxygen atom within a five-membered ring. The acetyloxy group is a functional group with the formula −OCOCH₃, which differs from the acetyl group by the presence of an additional oxygen atom .
Métodos De Preparación
The synthesis of 2-(Acetyloxy)-4,4,5,5-tetramethyl-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of a suitable phosphorus precursor with acetic anhydride in the presence of a base such as pyridine. The reaction conditions must be carefully controlled to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield .
Análisis De Reacciones Químicas
2-(Acetyloxy)-4,4,5,5-tetramethyl-1,3,2lambda~5~-dioxaphospholan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to regenerate the corresponding alcohol.
Aplicaciones Científicas De Investigación
2-(Acetyloxy)-4,4,5,5-tetramethyl-1,3,2lambda~5~-dioxaphospholan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of alcohol functionalities.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural properties.
Industry: It is used in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-(Acetyloxy)-4,4,5,5-tetramethyl-1,3,2lambda~5~-dioxaphospholan-2-one involves the interaction of its acetyloxy group with various molecular targets. The compound can act as an acetylating agent, transferring its acetyloxy group to nucleophilic sites on target molecules. This process can modify the activity of enzymes and other proteins, influencing biochemical pathways .
Comparación Con Compuestos Similares
Similar compounds to 2-(Acetyloxy)-4,4,5,5-tetramethyl-1,3,2lambda~5~-dioxaphospholan-2-one include:
2-(Acetyloxy)benzoic acid (Aspirin): Known for its analgesic and anti-inflammatory properties.
Ethyl acetoacetate: Used in the synthesis of various ketones and other molecules.
Acetic anhydride: Commonly used as an acetylating agent in organic synthesis.
Propiedades
Número CAS |
105900-04-7 |
|---|---|
Fórmula molecular |
C8H15O5P |
Peso molecular |
222.18 g/mol |
Nombre IUPAC |
(4,4,5,5-tetramethyl-2-oxo-1,3,2λ5-dioxaphospholan-2-yl) acetate |
InChI |
InChI=1S/C8H15O5P/c1-6(9)11-14(10)12-7(2,3)8(4,5)13-14/h1-5H3 |
Clave InChI |
FBONKKLGDNFTFP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OP1(=O)OC(C(O1)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


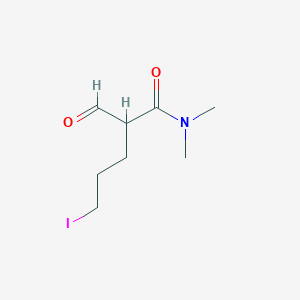
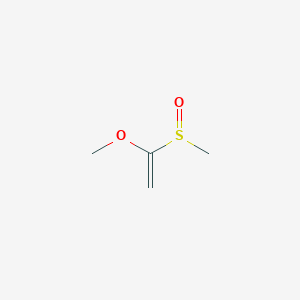

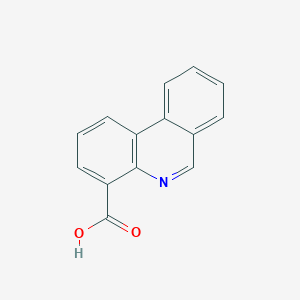
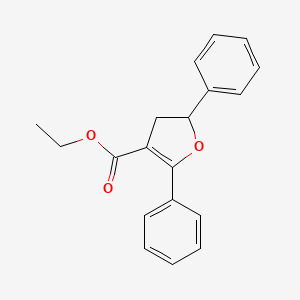

![3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14319943.png)
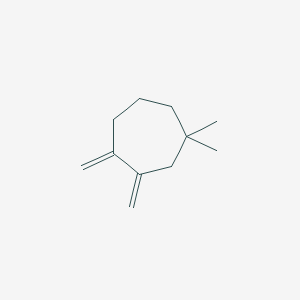
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[4-(2-methoxyethyl)phenoxy]-](/img/structure/B14319963.png)
![1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]-](/img/structure/B14319966.png)

![(10-{[(Anthracen-9-YL)methoxy]methyl}anthracen-9-YL)methanol](/img/structure/B14319975.png)
